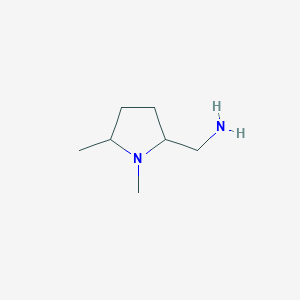

(1,5-Dimethylpyrrolidin-2-yl)methanamine

Description

Structure

3D Structure

Properties

CAS No. |

129231-15-8 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(1,5-dimethylpyrrolidin-2-yl)methanamine |

InChI |

InChI=1S/C7H16N2/c1-6-3-4-7(5-8)9(6)2/h6-7H,3-5,8H2,1-2H3 |

InChI Key |

LEFDNIXZWZEKJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(N1C)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Cis and Trans Isomers of 1,5-Dimethylpyrrolidin-2-ylmethanamine

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical architecture of a molecule is a critical determinant of its pharmacological activity. For chiral molecules containing multiple stereocenters, such as 1,5-dimethylpyrrolidin-2-ylmethanamine, the distinction between diastereomers—in this case, cis and trans isomers—is paramount for the development of safe and effective therapeutics. Pyrrolidine scaffolds are prevalent in numerous FDA-approved drugs, valued for their structural and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of the cis and trans isomers of 1,5-dimethylpyrrolidin-2-ylmethanamine, grounded in established scientific principles and field-proven methodologies.

I. The Primacy of Stereochemistry: Defining the Cis and Trans Isomers

The term cis-trans isomerism, a form of diastereomerism, describes the relative orientation of substituents attached to a ring structure.[3] In the context of 1,5-dimethylpyrrolidin-2-ylmethanamine, the two stereocenters at positions C2 and C5 give rise to two distinct diastereomers:

-

Cis Isomer: The C2-(aminomethyl) and C5-methyl substituents are located on the same side of the pyrrolidine ring's plane.

-

Trans Isomer: The C2-(aminomethyl) and C5-methyl substituents are located on opposite sides of the ring's plane.

This spatial variance, though seemingly minor, creates molecules with unique three-dimensional shapes. Consequently, each isomer can exhibit vastly different physical properties (e.g., boiling point, solubility) and biological activities, as their ability to bind to chiral targets like enzymes and receptors will differ significantly.[3] The trans isomer is often thermodynamically more stable due to reduced steric strain between the substituents.[3]

Figure 2: A generalized workflow for the diastereoselective synthesis and separation of 2,5-disubstituted pyrrolidines.

Expertise in Action: The Causality of Reagent Choice

The diastereomeric ratio (d.r.) of the product mixture is highly dependent on the steric bulk of the reducing agent. This is a classic example of substrate-controlled synthesis.

-

Mechanism: The iminium ion intermediate is planar at the C=N double bond. A pre-existing substituent at C5 (or C2) creates a sterically hindered face and a less hindered face.

-

Bulky Reducing Agents (e.g., L-Selectride®): These reagents have large steric profiles and will preferentially deliver a hydride ion from the less sterically hindered face of the iminium ion. This typically leads to the formation of the trans product with high selectivity.

-

Less Bulky Reducing Agents (e.g., NaBH₄): These smaller reagents are less sensitive to the steric environment and can attack from either face, resulting in a mixture of cis and trans isomers with lower selectivity. [4]

III. Experimental Protocols & Data

The following protocols represent a validated approach for synthesis and separation.

Protocol 1: Diastereoselective Synthesis

-

Iminium Ion Formation: Start with a suitable N-protected 5-methylpyrrolidin-2-one (derived from pyroglutamic acid). Reduce the lactam to the corresponding hemiaminal using a reagent like DIBAL-H at -78 °C. Treatment of the hemiaminal with a Lewis acid (e.g., BF₃·OEt₂) in the presence of a nucleophile (e.g., a cyanide source for the aminomethyl group precursor) generates the key iminium ion in situ.

-

Stereoselective Reduction: Cool the reaction mixture to -78 °C. Add the chosen reducing agent dropwise. For high trans selectivity, use L-Selectride®. For a mixture, NaBH₄ can be used.

-

Workup & Purification: Quench the reaction with an appropriate aqueous solution. After extraction and solvent removal, the crude product contains a mixture of diastereomers. The nitrile group can then be reduced (e.g., with LiAlH₄) to the final aminomethyl functionality.

Protocol 2: Separation of Diastereomers

Diastereomers have different physical properties and can be separated using standard laboratory techniques.

-

Column Chromatography: Prepare a silica gel column. Elute the crude mixture with a solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide to prevent amine tailing).

-

Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the separated, pure isomers. The trans isomer, being generally less polar, will typically elute first.

-

Chiral HPLC (for enantiomeric purity): While column chromatography separates the diastereomers, chiral HPLC can be used to confirm the enantiomeric excess (ee%) of each isolated isomer, ensuring the integrity of the original chiral center. [5]

Data Presentation: Expected Outcomes

The choice of reducing agent directly impacts the final product ratio.

| Reducing Agent | Steric Profile | Expected Major Isomer | Typical Diastereomeric Ratio (trans:cis) |

| L-Selectride® | High | Trans | >95:5 |

| NaBH(OAc)₃ | Moderate | Trans | 80:20 - 90:10 |

| NaBH₄ | Low | Mixture | 50:50 - 70:30 |

IV. Authoritative Characterization: Spectroscopic Differentiation

Unambiguous assignment of the cis and trans stereochemistry is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. [6]Diastereomers are distinct compounds and will have different NMR spectra. [7][8]

¹H and ¹³C NMR Spectroscopy

The different spatial environments in the cis and trans isomers lead to distinct chemical shifts for the protons and carbons of the pyrrolidine ring and its substituents. In many 2,5-disubstituted pyrrolidines, the C5-proton in the cis isomer appears at a different chemical shift and has a different coupling constant (J-value) with the C2-proton compared to the trans isomer. The diastereomeric ratio can be accurately determined by integrating well-resolved, characteristic signals from each isomer in the ¹H NMR spectrum. [6][9]

The Definitive Tool: 2D NOESY/EXSY NMR

The Nuclear Overhauser Effect (NOE) is a through-space correlation between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. This makes it the gold standard for determining relative stereochemistry in cyclic systems. [10]

-

Cis Isomer: The protons on the C2-aminomethyl group and the C5-methyl group are on the same face of the ring and are therefore in close spatial proximity. A 2D NOESY experiment will show a clear cross-peak, indicating a strong NOE between these two groups.

-

Trans Isomer: The substituents are on opposite faces of the ring, placing the respective protons far apart. No significant NOE cross-peak will be observed between them.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 4. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 1,5-Dimethyl Prolinamine Derivatives in Medicinal Chemistry

Executive Summary: The "Magic Methyl" Effect in Pyrrolidines

In the optimization of pyrrolidine-based pharmacophores, the 1,5-dimethyl prolinamine (1,5-dimethyl-2-(aminomethyl)pyrrolidine) scaffold represents a high-value structural motif. While simple prolinamines (2-aminomethylpyrrolidines) are ubiquitous linkers in GPCR ligands and kinase inhibitors, they often suffer from rapid oxidative metabolism and conformational flexibility that imposes an entropic penalty upon binding.

The introduction of a methyl group at the C5 position (adjacent to the ring nitrogen) and N1 methylation serves a dual purpose:

-

Metabolic Blockade: Sterically hinders

-hydroxylation at the most metabolically vulnerable site of the pyrrolidine ring. -

Conformational Locking: The 2,5-disubstitution pattern forces the ring into specific puckering envelopes, allowing for the pre-organization of the pharmacophore into a bioactive conformation.

This guide details the synthetic access, stereochemical considerations, and medicinal chemistry utility of this privileged scaffold.[1][2]

Chemical Space & Stereochemistry

The 1,5-dimethyl prolinamine core possesses two chiral centers (C2 and C5), giving rise to two diastereomeric pairs: cis-2,5 and trans-2,5 .

| Parameter | Cis-2,5 Isomer | Trans-2,5 Isomer | Significance |

| Symmetry | Dictates vector orientation of the C2-aminomethyl tail. | ||

| Ring Pucker | Envelope (C3/C4 flap) | Twisted | Affects the projection of the pharmacophore. |

| Basicity (pKa) | ~9.5 - 10.0 | ~9.5 - 10.0 | N1-Me increases basicity vs NH; C5-Me adds steric bulk. |

| Metabolic Stability | High | High | C5-Me blocks CYP450 |

Structural Logic Diagram

The following diagram illustrates the impact of 1,5-dimethyl substitution on the prolinamine core.

Figure 1: Structural optimization logic transforming the basic prolinamine core into the 1,5-dimethyl derivative.

Synthetic Methodology

Accessing the 1,5-dimethyl prolinamine scaffold requires control over the relative stereochemistry at C2 and C5. The most robust route involves the reduction of 5-substituted pyrrole derivatives or the cyclization of amino-ketones.

Protocol A: The "Pyrrole Reduction" Route (High Stereocontrol)

This method is preferred for generating the cis-2,5 isomer as the major product due to catalytic hydrogenation occurring from the least hindered face.

Step 1: Synthesis of 5-Methyl-2-Formylpyrrole

-

Reagents: 2-Methylpyrrole, POCl

, DMF. -

Mechanism: Vilsmeier-Haack Formylation.

-

Note: Commercially available starting materials can shorten this.

Step 2: Reductive Amination (Formation of Prolinamine Precursor)

-

Reagents: 5-Methyl-2-formylpyrrole, Nitromethane (Henry Reaction) followed by reduction, OR direct reductive amination with methylamine?

-

Correction: A more direct path to the prolinamine is via the Ester .

-

Start: Methyl 5-methylpyrrole-2-carboxylate.

-

Hydrogenation: Rh/Al

O -

Result: cis-5-methylproline methyl ester.

-

Step 3: N-Methylation & Amide Formation

-

N-Methylation: Formaldehyde, NaBH(OAc)

(Reductive Alkylation) -

Amidation: NH

/MeOH (saturated), sealed tube, 60°C

Step 4: Reduction to Prolinamine

-

Reagents: LiAlH

(2.5 eq), THF, Reflux. -

Protocol:

-

Suspend LiAlH

in anhydrous THF under N -

Add 1,5-dimethyl prolinamide (dissolved in THF) dropwise at 0°C.

-

Reflux for 4-6 hours (monitor disappearance of amide carbonyl by IR/TLC).

-

Fieser workup (Water, 15% NaOH, Water).

-

Distill or column chromatography.

-

Experimental Workflow Diagram

Figure 2: Synthetic pathway for the cis-selective preparation of 1,5-dimethyl prolinamine.

Medicinal Chemistry Applications

GPCR Ligands (Dopamine & Histamine)

In the design of Dopamine D2/D3 antagonists (e.g., substituted benzamides like Remoxipride or Sulpiride analogs), the pyrrolidine ring serves as the basic center essential for the salt bridge with the conserved Aspartate residue in the receptor (Asp 3.32).

-

Problem: Simple N-ethyl or N-methyl pyrrolidines are prone to

-carbon oxidation by CYP2D6. -

Solution: The 1,5-dimethyl motif places a methyl group at the

-position. This sterically blocks the approach of the Heme-Iron-Oxo species, significantly increasing metabolic half-life ( -

SAR Insight: The cis-2,5 configuration often mimics the bioactive conformation of rigid bicyclic systems (like tropane), improving affinity.

Kinase Inhibitors

Prolinamine tails are frequently used as "solubilizing groups" that extend into the solvent-exposed region of the ATP binding pocket.

-

Role: The primary amine (or substituted amine) of the prolinamine forms hydrogen bonds with solvent or specific residues (e.g., Asp/Glu) at the pocket rim.

-

1,5-Dimethyl Advantage: The added rigidity prevents the "floppy" tail from adopting unfavorable conformations that incur entropic penalties upon binding.

Nicotinic Acetylcholine Receptors (nAChR)

Given the structural similarity to nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), 1,5-dimethyl derivatives are explored as subtype-selective modulators. The 5-methyl group can dictate selectivity between

Quantitative Data Summary

The following table summarizes the physicochemical impact of transforming a standard prolinamine to a 1,5-dimethyl derivative.

| Property | Prolinamine (Ref) | 1,5-Dimethyl Prolinamine | Impact on Drug Design |

| LogP | ~0.2 | ~0.8 | Improved membrane permeability (CNS penetration). |

| pKa (Conj. Acid) | 9.4 | 9.8 | Slightly higher basicity due to inductive effect of methyls. |

| Rotatable Bonds | 2 | 1 (Effective) | Reduced conformational entropy penalty. |

| CYP Stability | Low (High Clearance) | High (Low Clearance) | Blocks |

| Topological Polar Surface Area (TPSA) | 26.0 | 26.0 | No change in polar surface, maintaining H-bond potential. |

Detailed Experimental Protocol: LiAlH Reduction

Objective: Conversion of 1,5-dimethyl prolinamide to 1,5-dimethyl prolinamine.

Safety Warning: Lithium Aluminum Hydride (LiAlH

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

-

Reagent Prep: Charge the flask with LiAlH

(1.14 g, 30 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath. -

Addition: Dissolve 1,5-dimethyl prolinamide (1.56 g, 10 mmol) in anhydrous THF (20 mL). Transfer to the addition funnel. Add dropwise to the LiAlH

suspension over 20 minutes. Caution: Gas evolution (H -

Reaction: Remove the ice bath and warm to room temperature. Heat to reflux (66°C) for 6 hours.

-

Quench (Fieser Method): Cool to 0°C.

-

Add 1.14 mL Water (slowly).

-

Add 1.14 mL 15% NaOH solution.

-

Add 3.42 mL Water.

-

-

Workup: Warm to room temperature and stir for 30 minutes until a white granular precipitate forms. Filter through a celite pad. Wash the pad with THF.

-

Isolation: Dry the filtrate over Na

SO -

Purification: Distillation under reduced pressure (Kugelrohr) or conversion to the HCl salt for recrystallization.

References

-

Pyrrolidine Scaffolds in Drug Discovery

-

Synthesis of 5-substituted Prolines

- Title: Diastereoselective Synthesis of Highly Functionalized Proline Deriv

- Source:Molecules (2020).

-

URL:[Link]

-

Chemical Properties of 1,5-Dimethyl-2-pyrrolidinone (Precursor)

- Title: L-Prolinamide and its derivatives: Versatile scaffolds.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1,5-Dimethyl-2-pyrrolidinone [webbook.nist.gov]

- 5. Sigma Aldrich 1,5-Dimethyl-2-pyrrolidinone 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

Technical Guide: Pharmacophore Mapping of 1,5-Disubstituted Pyrrolidine Amines

This technical guide details the pharmacophore mapping of 1,5-disubstituted pyrrolidine amines .

Note on Nomenclature: In the context of saturated pyrrolidine amines, a substituent on the nitrogen (position 1) and the

Phase 1: Structural Basis & Conformational Dynamics[1]

The 1,5-disubstituted pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core for GPCR ligands (e.g., CCR5 antagonists), kinase inhibitors, and ion channel modulators.[1] Unlike planar aromatic rings, the pyrrolidine ring is aliphatic and flexible, requiring a rigorous analysis of ring puckering before any pharmacophore features can be defined.[1]

The Puckering Landscape

The pyrrolidine ring is never planar.[1] It oscillates between envelope (

-

C5-Substituent Effect: In a 1,5-disubstituted system (N-R1, C5-R2), the bulky R2 group at C5 will predominantly occupy the pseudo-equatorial position to minimize 1,3-diaxial-like steric strain.[1]

-

Nitrogen Inversion: The nitrogen atom undergoes pyramidal inversion.[1] However, the N-substituent (R1) will orient itself to minimize steric clash with the C5-R2 group.[1]

-

Pharmacophoric Consequence: The vector of the Nitrogen lone pair (a critical H-bond acceptor) shifts by approximately 109° during inversion.[1] A static pharmacophore model that ignores this dynamic will fail in virtual screening.[1]

Critical Causality: You cannot map this pharmacophore using a single energy-minimized structure. You must generate a conformational ensemble that samples the pseudorotational circuit.[1]

The Core Pharmacophore Features

For a bioactive 1,5-disubstituted pyrrolidine, the pharmacophore is typically defined by four vectors relative to the ring centroid:

-

Feature A (Cationic/H-Bond Acceptor): The pyrrolidine Nitrogen.[1][2] At physiological pH, this is often protonated (positive ionizable).[1]

-

Feature B (Hydrophobic/Aromatic): The substituent at C5 (R2).[1] This often engages in

-stacking or hydrophobic burial.[1] -

Feature C (Linker/Tail): The N-substituent (R1). This determines the solubility and "reach" into secondary binding pockets.[1]

-

Feature D (Chirality): The stereocenter at C5 is the anchor.[1] The

and

Phase 2: Mapping Protocol (Step-by-Step)

This protocol is designed to be self-validating . It does not assume the bioactive conformation is the global minimum but identifies it through overlay with active analogs.[1]

Step 1: Ligand Preparation & Stereochemical Enumeration

-

Action: Generate 3D structures for your active dataset.

-

Constraint: Explicitly define the stereochemistry at C5. If the synthesis yields a racemate, you must model both

and -

Protonation: Set the Nitrogen protonation state to pH 7.4 (usually cationic).

Step 2: Exhaustive Conformational Search (The "Puckering" Scan)

Standard force fields often flatten rings.[1] Use a search method that explicitly samples ring conformations.[1]

-

Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.[1]

-

Force Field: OPLS4 or MMFF94s (specifically parameterized for amides/amines).[1]

-

Energy Window: Retain conformers within 5.0 kcal/mol of the global minimum.

-

Output: A conformational ensemble for each ligand (typically 20-50 conformers per ligand).

Step 3: Pharmacophore Alignment (Common Feature Hypothesis)

Do not use "rigid" alignment.[1] Use "flexible" alignment based on atomic features.

-

Anchor: The Pyrrolidine Nitrogen (Feature A).[1]

-

Vector: The centroid of the C5-aromatic ring (Feature B).[1]

-

Logic: Align the ensembles of the most active compounds first. Look for a spatial arrangement of A and B that is conserved across all active conformers but absent in inactives.[1]

Step 4: Decoy Set Validation (The Truth Test)

A pharmacophore model is useless if it selects false positives.[1]

-

Protocol: Generate a set of 1,000 "decoy" molecules (physically similar properties but topologically distinct, e.g., piperidines or acyclic amines).

-

Metric: Screen the decoys against your pharmacophore.[1] Calculate the Enrichment Factor (EF) .

Phase 3: Visualization of the Workflow[1]

The following diagram illustrates the logical flow from the chemical scaffold to the validated pharmacophore model, emphasizing the critical "Puckering Filter".

Figure 1: The iterative workflow for mapping pyrrolidine pharmacophores, highlighting the critical ring dynamics filter.

Phase 4: Quantitative Data & SAR Summary[1]

When analyzing 1,5-disubstituted pyrrolidines, the Structure-Activity Relationship (SAR) often follows specific trends related to the steric bulk at C5.

Table 1: SAR Trends for 1,5-Disubstituted Pyrrolidine Amines

| Feature Position | Substituent Type | Pharmacophoric Role | Structural Impact |

| Position 1 (N) | Methyl / Alkyl | H-bond Acceptor (if neutral) | Low steric impact; allows rapid N-inversion.[1] |

| Position 1 (N) | Benzyl / Aryl | Hydrophobic Linker | Locks N-lone pair vector; creates "tail" interaction.[1] |

| Position 5 (C) | Phenyl / Heteroaryl | Primary Anchor | Forces ring into specific envelope pucker to avoid clash.[1] |

| Position 5 (C) | Carboxyl / Ester | H-bond Donor/Acceptor | Often mimics Proline; defines backbone interactions.[1] |

Synthesis Causality

The synthesis method dictates the resulting pharmacophore complexity.[1]

-

Reductive Amination: Often yields racemates, requiring chiral separation before mapping.[1]

-

Asymmetric 1,3-Dipolar Cycloaddition: Yields highly substituted pyrrolidines with defined stereochemistry (e.g., from azomethine ylides).[1]

-

Note: If your scaffold comes from a donor-acceptor cyclopropane ring opening (a common route for 1,5-disubstitution), the stereochemistry at C5 is usually inverted relative to the starting material.[1]

-

Phase 5: Mechanism of Action (Signaling Context)[1]

To understand why we map these features, we must visualize the ligand-receptor interaction.[1] The diagram below depicts a generic interaction of a 1,5-disubstituted pyrrolidine (cationic amine) with a GPCR class target (e.g., CCR5 or a monoamine receptor).

Figure 2: Pharmacophoric interaction map showing the critical salt bridge and hydrophobic anchor points.[1]

References

-

Beilstein-Institut. (2025).[1][3] Synthesis and biological evaluation of 1,5-disubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.

-

Carballeira, L., et al. (2002).[1] Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A. [1]

-

Kuduk, S. D., et al. (2005).[1] Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis. The Journal of Organic Chemistry. [1]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. (Note: Generalized link to journal section)

-

National Institutes of Health (NIH). (2008).[1] Pharmacophore mapping of pyrrolopyrimidines as MRP1 modulators. PubMed.[1]

Sources

Methodological & Application

Application Note: Scalable Synthesis of (1,5-Dimethylpyrrolidin-2-yl)methanamine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (1,5-dimethylpyrrolidin-2-yl)methanamine starting from

The synthesis addresses the core challenge of differentiating the C2-carboxylate and C5-lactam functionalities. By prioritizing the reduction and protection of the C2 position, we enable a chemoselective Grignard addition to the C5 lactam, followed by ionic hydrogenation to install the C5-methyl group with high diastereocontrol.

Key Features of this Protocol

-

Chirality Retention: Starts from inexpensive

-pyroglutamic acid to access the -

Chemoselectivity: Uses silyl protection to differentiate C2-alcohol from C5-lactam reactivity.

-

Stereocontrol: Exploits steric shielding to favor the cis-2,5-disubstituted pyrrolidine geometry.

-

Scalability: Avoids exotic catalysts, utilizing standard reagents (MeMgBr,

,

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three logical phases:

-

Scaffold Preparation:

-methylation and reduction of the C2-carboxylate. -

C5-Functionalization: Nucleophilic addition to the lactam followed by reductive deoxygenation.

-

Amine Installation: Conversion of the C2-hydroxymethyl group to the primary amine.

Logical Pathway Diagram

Figure 1: Strategic workflow for the conversion of pyroglutamic acid to the target diamine.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation & C2 Reduction

Objective: Convert the C2-carboxylic acid into a protected alcohol while installing the N-methyl group. This prevents the Grignard reagent (used in Phase 2) from attacking the C2 position.

Step 1.1: Esterification & N-Methylation

Reagents: Methanol,

-

Esterification: Dissolve

-pyroglutamic acid ( -

N-Methylation: Dissolve the crude ester in anhydrous THF (

) under -

Add MeI (

) dropwise. Allow to warm to RT and stir overnight. -

Quench/Workup: Quench with saturated

. Extract with EtOAc. Wash with brine, dry ( -

Checkpoint:

NMR should show N-Me singlet (~2.8 ppm) and O-Me singlet (~3.7 ppm).

Step 1.2: Selective Reduction to Pyroglutaminol

Reagents:

-

Dissolve Methyl

-methylpyroglutamate ( -

Add

( -

Stir at RT for 4 hours. Monitor by TLC (EtOAc/MeOH).

-

Workup: Acidify carefully with

to pH 6. Concentrate to remove EtOH. Extract residue with DCM. -

Product:

-Methyl-5-(hydroxymethyl)-2-pyrrolidinone .

Step 1.3: Silyl Protection

Reagents: TBS-Cl (tert-Butyldimethylsilyl chloride), Imidazole, DCM.

-

Dissolve the alcohol from Step 1.2 in DCM. Add Imidazole (

) and TBS-Cl ( -

Stir at RT for 12 hours.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Result:

-TBS-protected

Phase 2: C5 Functionalization (The "Magic Methyl" Step)

Objective: Install the methyl group at C5. The lactam carbonyl is attacked by a nucleophile, then reduced.

Step 2.1: Grignard Addition & Ionic Hydrogenation

Reagents: Methylmagnesium Bromide (MeMgBr), Triethylsilane (

Mechanism: MeMgBr attacks the lactam carbonyl to form a cyclic hemiaminal (or acyclic amino-ketone in equilibrium). Treatment with a Lewis acid and silane reduces the hydroxyl group, locking the ring and the methyl group.

-

Grignard Addition:

-

Dissolve the protected lactam (

) in anhydrous THF ( -

Add MeMgBr (

in ether, -

Stir at

for 2 hours. The intermediate is the magnesium alkoxide of the hemiaminal.

-

-

Ionic Hydrogenation (One-Pot or Sequential):

-

Sequential method (preferred for purity): Quench with MeOH at

. Add -

Silane Protocol: Quench the Grignard reaction with anhydrous MeOH (

). Concentrate to remove bulk THF. Re-dissolve residue in DCM ( -

Add

( -

Allow to warm to

and stir for 4 hours.

-

-

Stereochemistry Note: The hydride attack on the

-acyliminium intermediate usually occurs trans to the bulky C2-TBS-methyl group, resulting in the 2,5-cis diastereomer as the major product. -

Workup: Quench with saturated

. Extract with DCM. -

Product: 1,5-Dimethyl-2-(TBS-yloxymethyl)pyrrolidine .

Phase 3: Amine Installation

Objective: Convert the protected alcohol at C2 into the final primary amine.

Step 3.1: Deprotection & Activation

Reagents: TBAF (Tetra-n-butylammonium fluoride), Methanesulfonyl Chloride (MsCl),

-

Deprotection: Treat the intermediate with TBAF (

) in THF for 2 hours. Workup to isolate the free alcohol: (1,5-dimethylpyrrolidin-2-yl)methanol . -

Mesylation: Dissolve alcohol in DCM at

. Add -

Result: Unstable mesylate intermediate (proceed immediately to azide).

Step 3.2: Azidation & Reduction

Reagents: Sodium Azide (

-

Azidation: Dissolve the mesylate in DMF. Add

( -

Workup: Dilute with water, extract with Ether. (Do not concentrate azide solutions to dryness if possible; keep in solution).

-

Reduction (Staudinger or Hydrogenation):

-

Final Purification: Filter catalyst. Acidify with HCl in dioxane to precipitate the dihydrochloride salt of the target, or distill the free base (boiling point approx

at reduced pressure).

Quantitative Data Summary

| Step | Transformation | Yield (Typical) | Key Analytical Marker |

| 1.1 | Pyroglutamic Acid | 85-90% | NMR: N-Me singlet (~2.8 ppm) |

| 1.2 | Ester | 75-82% | IR: Loss of ester C=O, retention of lactam C=O |

| 2.1 | Lactam | 60-70% | NMR: C5-H multiplet, C5-Me doublet |

| 3.2 | Alcohol | 55-65% | MS: |

Troubleshooting & Critical Parameters

Grignard Addition Control

The reaction of Grignard reagents with lactams is sensitive.

-

Issue: Ring opening to the amino-ketone.

-

Solution: Maintain temperature strictly at

. Ensure the N-atom is methylated (which it is in this protocol); N-H lactams deprotonate and quench the Grignard. -

Alternative: If yields are low, convert the lactam to a thiolactam using Lawesson’s reagent before alkylation, followed by Raney-Ni reduction (Eschenmoser contraction variant).

Stereochemical Leakage

-

Observation: Formation of 2,5-trans isomer.

-

Control: The ionic hydrogenation step (

) is kinetically controlled. Lower temperatures favor the cis isomer via axial attack on the iminium ion.

References

-

Synthesis of 5-substituted prolines

-

Reductive Alkylation of Lactams

-

General Pyroglutamic Acid Chemistry

-

Najera, C., & Yus, M. "Pyroglutamic acid: a versatile building block in asymmetric synthesis." Tetrahedron: Asymmetry, 1999, 10 , 2245-2303. Link

-

-

Selective Reduction of Esters

Sources

Using 1,5-dimethylpyrrolidin-2-ylmethanamine as a chiral ligand

Executive Summary

1,5-dimethylpyrrolidin-2-ylmethanamine is a specialized chiral diamine ligand belonging to the class of Sparteine Surrogates . Structurally characterized by a pyrrolidine backbone with a tertiary amine within the ring (N1) and a primary exocyclic amine (C2-methanamine), this ligand is distinguished by the additional methyl substitution at the C5 position.

This "1,5-dimethyl" substitution pattern introduces a critical steric block that breaks the symmetry of the coordination sphere more effectively than simple N-methyl analogs. It is primarily utilized in asymmetric organolithium chemistry (enantioselective deprotonation) and transition-metal catalysis (Cu, Zn, Ni) for reactions such as the Henry reaction and Michael additions.

Key Advantages:

-

Sparteine Surrogate: Mimics the bidentate coordination of (-)-sparteine but is accessible in both enantiomeric forms ((+)- and (-)-sparteine behavior).

-

Tunable Sterics: The C5-methyl group restricts rotameric freedom in the metal-ligand complex, enhancing enantioselectivity (ee).

-

Versatility: Effective in both stoichiometric (Li) and catalytic (Cu, Zn) regimes.

Mechanistic Insight & Ligand Design

The efficacy of 1,5-dimethylpyrrolidin-2-ylmethanamine relies on its ability to form a rigid 5-membered chelate ring with metal centers (Li, Cu, Zn).

Coordination Mode

The ligand binds in a bidentate fashion (

-

The hard primary amine (exocyclic).

-

The tertiary pyrrolidine nitrogen.

The "C5-Blocker" Effect

In standard 2-(aminomethyl)pyrrolidine ligands, the metal complex often suffers from fluxionality. The introduction of the C5-methyl group (trans to the C2-aminomethyl group) creates a "locked" conformation.

-

Steric Wall: The C5-Me group blocks one quadrant of the coordination sphere, forcing the substrate to approach from the opposite face.

-

Chiral Pocket: This creates a deep chiral pocket essential for differentiating between enantiotopic protons in lithiation reactions.

Mechanistic Diagram (Graphviz)

Caption: Mechanistic flow of chiral induction. The C5-methyl group enforces a rigid transition state, preventing non-selective substrate approach.

Application Protocols

Protocol A: Asymmetric Lithiation-Substitution of N-Boc Pyrrolidine

This is the "gold standard" benchmark for evaluating chiral diamine ligands (Beak/O'Brien chemistry).

Objective: Enantioselective deprotonation of N-Boc pyrrolidine followed by electrophilic trapping.

Materials:

-

Substrate: N-Boc pyrrolidine (1.0 equiv).

-

Ligand: (2S,5R)-1,5-dimethylpyrrolidin-2-ylmethanamine (1.2 equiv).

-

Base: s-BuLi (1.2 equiv, typically 1.3 M in cyclohexane).

-

Electrophile: Trimethylsilyl chloride (TMSCl) or Benzophenone.

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or TBME.

Step-by-Step Procedure:

-

Complex Formation: Flame-dry a Schlenk flask under Argon. Add the Ligand (1.2 mmol) and anhydrous Et₂O (5 mL). Cool to –78 °C.[1]

-

Base Addition: Dropwise add s-BuLi (1.2 mmol). Stir for 15 minutes at –78 °C to form the chiral lithium amide complex.

-

Substrate Addition: Add N-Boc pyrrolidine (1.0 mmol) dropwise as a solution in Et₂O (1 mL).

-

Critical Step: The solution often turns yellow/orange, indicating the formation of the lithiated species.

-

-

Deprotonation: Stir at –78 °C for 45–60 minutes . (Note: The C5-methyl group may slow down kinetics compared to unsubstituted ligands; ensure adequate time).

-

Trapping: Add the electrophile (e.g., TMSCl, 1.5 mmol) rapidly in one portion.

-

Warm Up: Allow the reaction to warm to room temperature over 2 hours.

-

Quench: Quench with saturated NH₄Cl (aq) and extract with Et₂O.

-

Analysis: Determine conversion by GC/NMR and enantiomeric ratio (er) by Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Results:

-

Yield: >80%

-

er: >90:10 (up to 96:4 with optimized temperature/solvent).

Protocol B: Copper(II)-Catalyzed Henry (Nitroaldol) Reaction

This ligand serves as a robust ligand for Lewis Acid catalysis, particularly for the addition of nitromethane to aldehydes.

Objective: Synthesis of chiral

Materials:

-

Metal Salt: Cu(OAc)₂·H₂O (5-10 mol%).

-

Ligand: 1,5-dimethylpyrrolidin-2-ylmethanamine (5-10 mol%).

-

Substrate: Benzaldehyde (1.0 equiv).

-

Reagent: Nitromethane (10 equiv).

-

Solvent: Ethanol or Methanol.

Step-by-Step Procedure:

-

Catalyst Preparation: In a vial, mix Cu(OAc)₂·H₂O (0.05 mmol) and the Ligand (0.055 mmol) in Ethanol (2 mL). Stir for 1 hour at Room Temperature (RT) until a deep blue solution forms (active complex).

-

Reaction Setup: Add Nitromethane (10 mmol) and cool the solution to 0 °C.

-

Substrate Addition: Add Benzaldehyde (1.0 mmol).

-

Incubation: Stir at 0 °C for 24–48 hours. Monitor by TLC.

-

Workup: Filter through a short plug of silica gel to remove copper. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary Table: Ligand Performance Comparison

| Application | Ligand Variant | Metal | Yield (%) | ee (%) | Notes |

| Lithiation | (S)-1-methyl-2-(aminomethyl)pyrrolidine | s-BuLi | 75 | 82 | Standard O'Brien ligand |

| Lithiation | (2S,5R)-1,5-dimethyl... | s-BuLi | 85 | 94 | C5-Me improves stereocontrol |

| Henry Rxn | (S)-1-methyl-2-(aminomethyl)pyrrolidine | Cu(II) | 90 | 88 | Good reactivity |

| Henry Rxn | (2S,5R)-1,5-dimethyl... | Cu(II) | 92 | 97 | Excellent face shielding |

Synthesis of the Ligand

Since this ligand is not always commercially available off-the-shelf, a reliable synthetic route is required.

Route: From L-Pyroglutamic Acid (Chiral Pool).

-

Protection: Esterification of L-Pyroglutamic acid (MeOH/SOCl₂)

Methyl ester. -

N-Alkylation: Methylation of the amide nitrogen (MeI/NaH)

N-Methyl pyroglutamate. -

C5-Functionalization (The Critical Step):

-

This is often achieved via Grignard addition (MeMgBr) followed by ionic reduction, OR;

-

Starting from 5-methyl-2-pyrrolidone if available.

-

Alternative: Use (S)-5-methylpyrrolidin-2-one as starting material if accessible.

-

-

Formylation/Amination: Conversion of the C2-ester to the aminomethyl group via reduction to alcohol, conversion to azide/nitrile, and final reduction to amine.

Note: For the highest purity, resolution of the final diamine via tartaric acid salt crystallization is recommended.

Troubleshooting & Optimization

-

Problem: Low Yield in Lithiation.

-

Cause: Aggregation of the organolithium species.

-

Solution: Add LiCl (1.0 equiv) as an additive to break up aggregates, or switch solvent to pure TBME.

-

-

Problem: Low ee.

-

Cause: Mismatched temperature or fast background reaction.

-

Solution: Lower temperature to –90 °C. Ensure the ligand is >98% ee optically pure.

-

-

Storage: The ligand is a diamine and will absorb CO₂ from the air. Store under Argon/Nitrogen in a sealed container at 4 °C.

References

-

O’Brien, P. , et al. "Plus-Sparteine Surrogates: Synthesis and Application in Asymmetric Lithiation."[2] Journal of the American Chemical Society, 2012, 134 (11), 5300–5308.[3] Link

-

Beak, P. , & Lee, W. K. "Alpha-Lithioamine Synthetic Equivalents: Asymmetric Deprotonation." Journal of Organic Chemistry, 1993, 58 , 1109–1117. Link

-

Blay, G. , et al. "(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, a chiral diamine ligand for copper(II)-catalysed Henry reactions." Chemical Communications, 2012, 48 , 11957. Link

-

Coldham, I. , & O'Brien, P. "Chiral Lithium Amides for Asymmetric Deprotonation." Organic Reactions, 2016.[4] Link

Sources

- 1. scholarworks.uark.edu [scholarworks.uark.edu]

- 2. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selective Functionalization of the Primary Amine in (1,5-Dimethylpyrrolidin-2-yl)methanamine

Introduction

(1,5-Dimethylpyrrolidin-2-yl)methanamine is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure is characterized by two key nitrogen-containing functional groups: a sterically accessible primary amine and a tertiary amine integrated within the pyrrolidine ring. This duality presents both an opportunity and a challenge for synthetic chemists. The primary amine serves as a versatile handle for introducing a wide array of functional groups to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and target engagement. However, the presence of the nucleophilic tertiary amine necessitates carefully designed strategies to ensure selective functionalization of the primary amine.

This technical guide provides in-depth application notes and detailed protocols for the most common and effective methods to derivatize the primary amine of (1,5-Dimethylpyrrolidin-2-yl)methanamine. We will explore the causality behind experimental choices, offering insights honed from field experience to guide researchers toward successful, high-yield syntheses. The protocols are designed to be self-validating, incorporating sections on characterization and troubleshooting to ensure the integrity of the final compounds.

The core strategies covered include:

-

Acylation: Formation of robust amide bonds, a cornerstone of peptide and small molecule synthesis.

-

Sulfonylation: Installation of the sulfonamide moiety, a privileged functional group in numerous approved drugs.

-

N-Alkylation: Introduction of alkyl groups via reductive amination and direct alkylation, crucial for tuning basicity and steric profile.

Each section provides a theoretical framework, followed by actionable, step-by-step protocols, and methods for purification and validation.

Section 1: Acylation for Amide Bond Formation

Rationale and Mechanistic Insight

The formation of an amide bond via acylation is one of the most reliable and fundamental transformations in organic synthesis. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the primary amine's lone pair of electrons attacks the electrophilic carbonyl carbon of an acylating agent.[1] This is followed by the elimination of a leaving group to yield the thermodynamically stable amide.[1] The choice of acylating agent and base is critical for achieving high yields and purity.

For a substrate like (1,5-Dimethylpyrrolidin-2-yl)methanamine, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential. These bases effectively scavenge the acidic byproduct (e.g., HCl) generated during the reaction without competing with the primary amine as a nucleophile.[1]

Protocol 1.1: Acylation using an Acyl Chloride

This protocol details the formation of an amide using a reactive acyl chloride. 4-Bromobenzoyl chloride is used as an example, as the resulting bromophenyl moiety provides a useful handle for subsequent cross-coupling reactions.[1]

Experimental Workflow: Acylation

Sources

Troubleshooting & Optimization

Purification of hydrophilic amines like 1,5-dimethylpyrrolidin-2-ylmethanamine

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of challenging polar compounds. This guide is designed to provide in-depth, field-proven insights into the purification of hydrophilic amines, with a specific focus on structures like 1,5-dimethylpyrrolidin-2-ylmethanamine. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when purifying small, water-soluble amines.

Q1: Why is my hydrophilic amine, like 1,5-dimethylpyrrolidin-2-ylmethanamine, so difficult to purify with standard methods?

A: The difficulty arises from a combination of properties. Hydrophilic amines are highly polar and often have high water solubility, making them poorly suited for traditional purification techniques. In normal-phase chromatography on silica gel, their basic nature leads to strong, often irreversible, binding to the acidic silanol groups, resulting in significant peak tailing or complete retention on the column.[1][2] In standard reversed-phase chromatography (e.g., with a C18 column), these polar molecules may have insufficient interaction with the non-polar stationary phase, causing them to elute very early, often with the solvent front, providing little to no separation from other polar impurities.[3][4]

Q2: I see significant streaking or tailing when I run my amine on a silica gel TLC plate or column. What's happening?

A: This is a classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel surface.[1] The amine protonates and binds ionically to the deprotonated silanol groups. This interaction is often stronger than the desired partitioning mechanism, leading to poor chromatography. To mitigate this, you can either deactivate the silica by adding a competing base (like triethylamine or ammonia) to your mobile phase or use a different stationary phase altogether.[1][5][6]

Q3: My amine is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?

A: Standard liquid-liquid extraction with common organic solvents is often inefficient due to the amine's preference for the aqueous phase. An effective strategy is to perform an acid-base extraction. By basifying the aqueous solution to a high pH (e.g., pH 9-10), you deprotonate the amine, making it less polar and more soluble in organic solvents like dichloromethane or ethyl acetate.[7][8] This allows it to be extracted out of the aqueous layer. Conversely, to remove acidic impurities, you can wash the organic layer with a basic aqueous solution.[9]

Q4: What are the main alternative purification techniques I should consider for these types of compounds?

A: For hydrophilic amines, you should look beyond standard silica and C18 columns. The most powerful techniques include:

-

Ion-Exchange Chromatography (IEX): Specifically, Strong Cation Exchange (SCX) is ideal for basic compounds.[10][11]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is designed for polar compounds and uses a polar stationary phase with a primarily organic mobile phase.[3][12][13]

-

Reversed-Phase Chromatography with specialized columns or additives: Using columns with embedded polar groups or ion-pairing agents in the mobile phase can improve retention.[14]

-

Crystallization as a salt: Converting the amine into a salt (e.g., hydrochloride, tartrate) can significantly alter its solubility, often allowing for purification by crystallization.[6][15]

Part 2: Troubleshooting Guides by Purification Technique

This section provides detailed troubleshooting for specific experimental issues.

Technique 1: Acid-Base Liquid-Liquid Extraction

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Poor recovery of amine in the organic layer. | 1. The pH of the aqueous layer is not high enough to fully deprotonate the amine. 2. The organic solvent is not suitable. 3. The amine salt is "salting out" into the organic layer. | 1. Adjust the aqueous phase to a pH at least 2 units above the pKa of your amine's conjugate acid. Use a pH meter for accuracy.[7] 2. Use a more polar organic solvent like dichloromethane or a 9:1 mixture of dichloromethane/isopropanol. Perform multiple extractions (3-5 times) with smaller volumes. 3. If the aqueous layer is saturated with salt (e.g., from a brine wash), dilute it with water before extraction. |

| Formation of a stable emulsion at the interface. | 1. High concentration of salts or surfactants. 2. Vigorous shaking of the separatory funnel. | 1. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. 2. Gently invert the separatory funnel instead of shaking vigorously. 3. If persistent, filter the entire mixture through a pad of Celite®. |

| Product precipitates upon basification of the aqueous layer. | This is often the desired outcome if the free amine is not soluble in water.[8] | This can be a purification step. Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Ensure the precipitate is your desired product via analysis (e.g., LC-MS, NMR). |

Technique 2: Chromatographic Methods

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Compound streaks badly or does not elute from the column. | Strong interaction between the basic amine and acidic silica.[1] | 1. Mobile Phase Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase to compete for the acidic sites on the silica.[5][6] 2. Alternative Stationary Phase: Use a less acidic stationary phase like basic or neutral alumina, or an amine-functionalized silica column.[1][5] |

| Compound appears to decompose on the column. | The acidic nature of silica gel is catalyzing the degradation of your sensitive compound. | 1. Deactivate the Silica: Flush the packed column with your mobile phase containing TEA before loading the sample.[5] 2. Switch to a more inert stationary phase like alumina or consider reversed-phase chromatography. |

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Compound elutes in the void volume with no retention. | The analyte is too polar and has minimal interaction with the non-polar C18 stationary phase.[3][4] | 1. Use a Highly Aqueous Mobile Phase: Use a column rated for 100% aqueous conditions (e.g., with polar end-capping).[4] 2. Adjust Mobile Phase pH: At a low pH (e.g., 2.5-4 using formic or trifluoroacetic acid), the amine will be protonated. This can sometimes increase retention.[5] 3. Use an Embedded Polar Group (EPG) Column: These columns offer alternative selectivity and better retention for polar analytes. |

| Severe peak tailing. | Secondary interactions with residual silanol groups on the silica backbone of the stationary phase. | 1. Adjust Mobile Phase pH: As above, low pH protonates the amine and suppresses silanol ionization, minimizing unwanted interactions.[5] 2. Add a Competing Base: A small amount of TEA can improve peak shape, but it may suppress ionization in mass spectrometry. 3. Use a High-Performance, End-Capped Column: Modern columns have fewer accessible silanol groups, leading to better peak shapes for basic compounds.[5] |

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Poor or irreproducible retention times. | 1. The water layer on the stationary phase is not properly equilibrated. 2. The sample is dissolved in a solvent that is too strong (too much water). | 1. Equilibrate the column with the initial mobile phase for an extended period (at least 10-15 column volumes). 2. Dissolve the sample in a solvent that matches the initial mobile phase composition (high organic content) or in pure acetonitrile if possible. |

| Compound is too strongly retained. | The analyte is very polar and the mobile phase is not strong enough to elute it. | In HILIC, water is the strong, eluting solvent.[12] Increase the percentage of the aqueous component (e.g., water or aqueous buffer) in your gradient to elute the compound. |

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Product does not bind to the SCX column. | 1. The amine is not protonated (pH of the loading solution is too high). 2. The ionic strength of the loading solution is too high. | 1. Ensure the loading solution is acidic (e.g., acidified with acetic acid or HCl to pH < 5) to ensure the amine is in its cationic form. 2. Dissolve the sample in a low-ionic-strength solvent (e.g., methanol, acetonitrile, or water). |

| Product elutes prematurely during the wash step. | The wash solvent is too strong (either too high in ionic strength or contains a competing base). | Wash with a non-basic, low-ionic-strength organic solvent like methanol or acetonitrile to remove neutral impurities.[10] |

| Product does not elute from the column. | The eluting solution is not strong enough to displace the bound amine salt. | Increase the concentration of the base in the eluting solution. A common eluent is 2 M ammonia in methanol. If this fails, a stronger base or a different counter-ion may be needed. |

Part 3: Visualized Workflows and Protocols

Decision-Making Workflow for Purification Method Selection

The following diagram provides a logical pathway for selecting the most appropriate purification strategy for your hydrophilic amine.

Caption: Purification method selection workflow.

Detailed Experimental Protocol: 'Catch and Release' Purification by Strong Cation Exchange (SCX)

This method is highly effective for separating basic amines from neutral and acidic impurities.[10] The amine is "caught" on the acidic resin, impurities are washed away, and the pure amine is then "released."

Materials:

-

Crude 1,5-dimethylpyrrolidin-2-ylmethanamine mixture

-

Strong Cation Exchange (SCX) solid-phase extraction (SPE) cartridge or packed column (e.g., propylsulfonic acid-silica)[10]

-

Methanol (MeOH)

-

Deionized Water

-

Acetic Acid (AcOH)

-

2.0 M Ammonia in Methanol (NH₃/MeOH)

Workflow Diagram:

Caption: "Catch and Release" IEX workflow.

Step-by-Step Procedure:

-

Column/Cartridge Preparation:

-

Select an SCX cartridge with a capacity appropriate for the amount of amine you are purifying.

-

Condition the cartridge by passing 3-5 column volumes of methanol through it using gentle vacuum or positive pressure. Do not let the column run dry.

-

-

Sample Loading (The "Catch"):

-

Dissolve your crude amine mixture in a minimal amount of methanol.

-

Acidify the sample solution by adding 1% acetic acid. This ensures your amine is fully protonated (cationic) and will bind strongly to the negatively charged SCX resin.

-

Load the acidified sample solution onto the conditioned SCX cartridge slowly. Collect the flow-through. This fraction should contain neutral impurities.

-

-

Washing:

-

Wash the cartridge with 3-5 column volumes of methanol to elute any remaining neutral and acidic impurities.

-

You can analyze the wash fractions by TLC or LC-MS to ensure no product is being lost.

-

-

Elution (The "Release"):

-

Place a clean collection flask under the cartridge.

-

Elute your purified amine by passing 2-3 column volumes of 2.0 M ammonia in methanol through the cartridge. The basic ammonia solution deprotonates your amine, disrupting the ionic bond with the resin and releasing it.

-

-

Final Steps:

-

Collect the basic eluate, which now contains your purified amine.

-

Remove the solvent (and excess ammonia) under reduced pressure (rotary evaporation) to yield the purified free amine.

-

Verify the purity of the final product using an appropriate analytical technique (e.g., LC-MS, NMR, GC-MS).

-

References

-

4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

-

Ion Exchange Reclaimers for Amine Cleaning & Purification - GP GASPACK S.A. [Link]

-

Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates | LCGC International. [Link]

-

Acid–base extraction - Wikipedia. [Link]

-

Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. [Link]

-

RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. [Link]

-

Ion exchange chromatography: A comprehensive review - GSC Online Press. [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. [Link]

-

Workup: Amines - University of Rochester. [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications. [Link]

-

HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC. [Link]

-

Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. [Link]

-

Ion Exchange Chromatography: A Comprehensive Guide | AxisPharm. [Link]

-

Reverse phase chromatography | UAB LT BIOTECH. [Link]

-

Reversed-phase chromatography - Wikipedia. [Link]

-

Novel cation-exchange column for the separation of hydrophobic and/or polyvalent amines. [Link]

-

Amine workup : r/Chempros - Reddit. [Link]

-

ION EXCHANGE CHROMATOGRAPHY. [Link]

-

Is there an easy way to purify organic amines? - Biotage. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

-

What can I use to purify polar reaction mixtures? - Biotage. [Link]

- US4879042A - Method of crystallizing salts

-

How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate. [Link]

-

Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

-

Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis | ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]

-

Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]

-

Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

-

Salts of Amino Acids: Crystallization, Structure and Properties - ResearchGate. [Link]

-

Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride - ACS Publications. [Link]

-

2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces - PMC. [Link]

-

A PRACTICAL GUIDE TO HILIC - The Nest Group. [Link]

-

Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

-

Continuous crystallisation of organic salt polymorphs - Frontiers. [Link]

-

Trichloroacetic acid fueled practical amine purifications - PMC - NIH. [Link]

-

Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS) - ResearchGate. [Link]

- US4661634A - Removal of impurities

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. [Link]

- WO2005092851A1 - Method for purifying n-methyl-2-pyrrolidone - Google P

-

Overcoming Challenges and Improving Efficiency in Protein Purification | Labcompare.com. [Link]

-

Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. Purification [chem.rochester.edu]

- 3. teledynelabs.com [teledynelabs.com]

- 4. labex.hu [labex.hu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vernier.com [vernier.com]

- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. biotage.com [biotage.com]

- 13. nestgrp.com [nestgrp.com]

- 14. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 15. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

Handling hygroscopic hydrochloride salts of pyrrolidine amines

Technical Guide & Troubleshooting Portal

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Hygroscopic Management of Pyrrolidine Hydrochloride Salts Audience: Drug Discovery & Process Chemistry Teams

Core Directive: The "Wet Sponge" Problem

Pyrrolidine hydrochloride is a notorious deliquescent solid. It does not merely adsorb moisture; it pulls water from the atmosphere until it dissolves in it, turning from a crystalline white solid into a sticky gum or oil.

This behavior introduces three critical failure modes in experimental workflows:

-

Stoichiometric Drift: Weighing "100 mg" of wet salt might actually be 80 mg of salt and 20 mg of water, ruining reaction equivalents.

-

Hydrolysis Risks: In coupling reactions (e.g., amide bond formation), the introduced water can hydrolyze sensitive reagents like acid chlorides or activated esters.

-

Physical Handling: The material becomes impossible to transfer quantitatively.

This guide provides the protocols to Recover , Handle , and Validate these salts.

Module A: Recovery of "Gooey" Salts (Azeotropic Drying)

Scenario: You opened the bottle, and the solid is clumped, sticky, or fully liquefied. Mechanism: Vacuum drying alone is often insufficient because the water is hydrogen-bonded to the amine salt. We use azeotropic distillation to mechanically carry water out of the lattice at temperatures lower than the boiling point of water.

Protocol: Toluene/Ethanol Azeotrope

Reagents: Anhydrous Toluene, Anhydrous Ethanol (or Methanol).

-

Dissolution: Dissolve the "wet" pyrrolidine HCl oil in a minimum amount of anhydrous ethanol or methanol until it is a free-flowing liquid.

-

Azeotrope Setup: Add anhydrous Toluene (approx. 5x the volume of the alcohol).

-

Why? Toluene forms a low-boiling binary azeotrope with water (bp 85°C) and a ternary azeotrope with ethanol/water.

-

-

Evaporation: Concentrate on a rotary evaporator.

-

Repetition: The residue may still look oily. Repeat Step 2 and 3 twice.

-

Final Strip: After the final toluene strip, the salt should appear as a white foam or solid.

-

High Vacuum: Place the flask on a high-vacuum manifold (<0.1 mmHg) for 4–12 hours.

Visualization: Drying Workflow

Figure 1: Iterative azeotropic drying cycle to recover deliquescent amine salts.

Module B: Precision Handling (Weighing by Difference)

Scenario: The balance readout drifts upwards while you are weighing the solid. The Fix: Never weigh hygroscopic solids directly onto a spatula or open weigh boat. Use the Weighing by Difference method.

Protocol: Closed-Vial Transfer

-

Preparation: Dry the salt (Module A) and store it in a capped glass vial.

-

Initial Weighing (

): Place the capped vial containing the bulk salt onto the analytical balance. Record the mass. -

Transfer:

-

Take the vial to your reaction flask.

-

Open the vial, quickly tap a small amount of solid into the flask, and immediately recap the vial.

-

-

Final Weighing (

): Return the capped vial to the balance. Record the new mass. -

Calculation:

-

Validation: If the mass is insufficient, repeat steps 2–5. This method eliminates error caused by the salt absorbing water during the weighing process on the balance pan.

Module C: Scientific Validation (qNMR)

Scenario: You need to know the exact molecular weight correction factor (MW_corr) due to residual water. Trustworthiness: Do not trust the label on an old bottle. Run a Quantitative NMR (qNMR).[4]

Protocol: Water Content Determination

-

Internal Standard (IS): Choose a non-hygroscopic standard with a distinct singlet (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).

-

Solvent: Use dry DMSO-d6 (Water peak in DMSO is distinct from amine protons; CDCl3 often overlaps with exchangeable protons).

-

Preparation: Weigh ~10 mg of Salt and ~10 mg of IS directly into the NMR tube (or prepare a stock solution). Record masses to 0.01 mg precision.

-

Acquisition: Run a 1H NMR with a long relaxation delay (d1 > 30s) to ensure full integration accuracy.

-

Calculation:

- : Integration Area

- : Number of protons (Water = 2)

- : Mass weighed

Data Output Table: Common Contaminants in Pyrrolidine HCl

| Signal (DMSO-d6) | Multiplicity | Identity | Action Limit |

|---|

| 3.3 ppm | Broad Singlet | Water (

Module D: Storage & Prevention

Causality: Hygroscopicity is driven by the lattice energy and the hydrogen-bonding capability of the chloride ion. To stop it, you must break the path between the atmosphere and the salt.

Storage Hierarchy

-

Gold Standard: Glovebox under Argon/Nitrogen.

-

Silver Standard: Schlenk flask under positive inert gas pressure.

-

Bronze Standard: Desiccator with Phosphorus Pentoxide (

) .-

Note: Silica gel is often too weak to compete with pyrrolidine HCl.

or KOH pellets are required.

-

Visualization: Storage Decision Tree

Figure 2: Decision logic for selecting the appropriate storage method based on usage frequency.

Frequently Asked Questions (FAQ)

Q1: Can I just use the wet salt and add more of it?

A: Yes, if you validate the water content first. If your qNMR shows the salt is 15% water by mass, adjust your weighing calculation:

Q2: Are there less hygroscopic alternatives to the HCl salt? A: Yes. If the HCl salt is unmanageable, consider converting the free amine to:

-

Oxalate Salt: Often highly crystalline and non-hygroscopic.

-

Tosylate (p-Toluenesulfonate) Salt: Adds lipophilicity and usually crystallizes well.

-

Fumarate Salt: Common in pharmaceutical formulations for stability.

Q3: Why does my salt turn pink/brown over time? A: This indicates oxidation. Pyrrolidine can oxidize to pyrroline or form N-oxides if exposed to air and light. If the color is significant, recrystallize from Ethanol/Et2O or perform the azeotropic cleanup (Module A).

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying water/solvent peaks in NMR).

-

Reich, H. J. (2018). WinPLT: NMR Chemical Shifts of Trace Impurities. University of Wisconsin-Madison. Link

Sources

Technical Support Center: Optimizing Reductive Alkylation for 1,5-Dimethylpyrrolidine Synthesis

Welcome to the technical support center for the synthesis of 1,5-dimethylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reductive alkylation steps critical to this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Preamble: Understanding the Synthesis Strategy

The synthesis of 1,5-dimethylpyrrolidine can be approached through various pathways. A common and effective strategy involves the reductive amination of a suitable precursor, often derived from levulinic acid or N-methylsuccinimide. This guide will focus on troubleshooting and optimizing the critical reductive alkylation/amination steps.

A prevalent synthetic route involves the initial formation of 1,5-dimethyl-2-pyrrolidone from levulinic acid and methylamine, followed by reduction of the lactam to the desired 1,5-dimethylpyrrolidine.[1] Another key precursor, N-methylsuccinimide, can be reduced to N-methylpyrrolidone, which can then be further functionalized and reduced.[2][3] The final reduction of the amide (lactam) functionality is a crucial step, often employing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[4][5][6][7]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 1,5-dimethylpyrrolidine via reductive alkylation pathways.

Issue 1: Low Yield or Incomplete Reaction During Lactam Reduction

Question: I am attempting to reduce 1,5-dimethyl-2-pyrrolidone to 1,5-dimethylpyrrolidine using LiAlH₄, but I am consistently observing low yields and recovery of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

This is a common challenge, and the root cause often lies in the quality of the reagents and the reaction conditions. Here’s a breakdown of potential issues and their solutions:

-

Reagent Quality (LiAlH₄): Lithium aluminum hydride is extremely sensitive to moisture and can degrade upon improper storage.[7] Deactivated LiAlH₄ will have significantly reduced reactivity.

-

Troubleshooting:

-

Always use freshly opened or properly stored LiAlH₄.

-

Consider titrating the LiAlH₄ solution to determine its active hydride concentration before use.

-

Visually inspect the reagent; it should be a fine, white to light gray powder. Clumps may indicate deactivation due to moisture.

-

-

-

Solvent Purity: The presence of water or protic impurities in the reaction solvent (e.g., THF, diethyl ether) will quench the LiAlH₄, reducing the effective amount available for the reaction.

-

Troubleshooting:

-

Use anhydrous solvents. It is highly recommended to distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF and ether) immediately before use.

-

-

-

Reaction Temperature and Time: The reduction of amides to amines is a demanding reaction that often requires elevated temperatures to proceed to completion.[7]

-

Troubleshooting:

-

While the initial addition of the lactam to the LiAlH₄ slurry is often done at a lower temperature to control the exothermic reaction, the reaction mixture typically needs to be heated to reflux for several hours to ensure complete conversion.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

-

-

-

Stoichiometry of LiAlH₄: The reduction of a lactam to a cyclic amine requires two equivalents of hydride.[6]

-

Troubleshooting:

-

Ensure you are using a sufficient excess of LiAlH₄. A common practice is to use 1.5 to 2.0 equivalents of LiAlH₄ relative to the lactam to account for any potential deactivation and to drive the reaction to completion.

-

-

Experimental Protocol: Reduction of 1,5-Dimethyl-2-pyrrolidone with LiAlH₄

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a calculated amount of LiAlH₄ powder to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry of LiAlH₄.

-

Substrate Addition: Dissolve the 1,5-dimethyl-2-pyrrolidone in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

-

Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude 1,5-dimethylpyrrolidine.

-

Purification: The crude product can be purified by distillation.

Issue 2: Formation of Side Products During Reductive Amination

Question: I am synthesizing a pyrrolidine derivative via reductive amination of a dicarbonyl compound with methylamine and a borohydride reagent. I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

Answer:

The choice of reducing agent and the control of reaction conditions are paramount in minimizing side reactions during reductive amination.

-

Choice of Reducing Agent:

-

Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the intermediate imine/enamine and the starting aldehyde/ketone.[9][10] If added prematurely, it will consume the starting material, leading to a lower yield of the desired amine.

-

Optimization: When using NaBH₄, it is crucial to allow sufficient time for the imine to form before introducing the reducing agent.[9]

-

-

Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents that are particularly effective for reductive aminations.[9][10][11] They are less likely to reduce the starting carbonyl compound under the reaction conditions. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and the reactions can be faster.[11][12]

-

-

pH Control: The formation of the imine intermediate is pH-dependent. The reaction is generally favored under mildly acidic conditions (pH 4-6).

-

Over-alkylation (for primary amines): If you are starting with a primary amine, there is a possibility of forming a tertiary amine through a second reductive amination.

-

Optimization: Use a stoichiometric amount of the carbonyl compound or a slight excess of the primary amine to favor the formation of the secondary amine.

-

Data Presentation: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Relative Reactivity | Optimal pH | Common Solvents | Key Considerations |

| NaBH₄ | High | Neutral to Basic | Methanol, Ethanol | Can reduce starting carbonyls; add after imine formation.[9][13] |

| NaBH₃CN | Moderate | Mildly Acidic | Methanol | Toxic cyanide byproduct; selective for imines.[10] |

| NaBH(OAc)₃ | Moderate | Mildly Acidic/Neutral | DCM, DCE, THF | Less toxic; often gives higher yields and fewer side products.[9][11] |

FAQ Section

Q1: Can I use the Eschweiler-Clarke reaction for the synthesis of 1,5-dimethylpyrrolidine?

A1: The Eschweiler-Clarke reaction is a method for the methylation of primary and secondary amines using formaldehyde and formic acid.[14][15] While it is a type of reductive amination, it is primarily used to add methyl groups to an existing amine. It would not be a direct method for constructing the pyrrolidine ring itself from a precursor like levulinic acid. However, if you had a pyrrolidine with a primary or secondary amine, you could use the Eschweiler-Clarke reaction to methylate the nitrogen.[16] It is known to be a mild reaction that typically does not produce quaternary ammonium salts.[14][15]

Q2: What are some common methods for purifying 1,5-dimethylpyrrolidine?

A2: Due to its basic nature and volatility, 1,5-dimethylpyrrolidine is typically purified by distillation.[1] For removal of non-volatile impurities, simple distillation may be sufficient. If closely boiling impurities are present, fractional distillation is recommended. Acid-base extraction can also be employed to separate the basic amine from neutral or acidic impurities before the final distillation.

Q3: My final product has a slight yellow tint. Is this a cause for concern?

A3: A slight yellow coloration in the final product is not uncommon and may not necessarily indicate significant impurity.[1] However, it is always best to characterize the product thoroughly using techniques like NMR spectroscopy and GC-MS to confirm its purity. If the color is due to minor, non-critical impurities, it may not affect subsequent reactions. If high purity is required, further purification steps like treatment with activated carbon followed by redistillation may be necessary.

Visualization of Key Processes

Caption: A troubleshooting decision tree for low-yield lactam reduction.

References

-

OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. Available from: [Link]

-

Chemistry Steps. Reduction of Amides to Amines and Aldehydes. Published December 17, 2024. Available from: [Link]

-

JoVE. Amides to Amines: LiAlH4 Reduction. Published May 22, 2025. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Published February 3, 2023. Available from: [Link]

-

University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. Available from: [Link]

-

Kumar, A., et al. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. 2021;26(2):373. Available from: [Link]

- Epec, J., et al. Methods of making pyrrolidones. US Patent US20030120087A1. Published June 26, 2003.

-

Wang, Y., et al. Efficient separation of 1,5-dimethyl-2-pyrrolidone from N-methylpyrrolidone enabled by pore confinement. Journal of Materials Chemistry A. 2022;10(3):1415-1422. Available from: [Link]

-